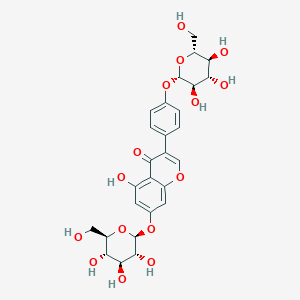

Genistein 7,4'-di-O-beta-D-glucopyranoside

描述

Significance of Glycosylated Isoflavonoids in Biological Systems

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to organic molecules, is a fundamental phenomenon in nature. In plants, a vast number of secondary metabolites, including flavonoids and isoflavonoids, exist as glycosides. nih.govnih.govresearchgate.net This conjugation has a profound impact on the molecule's properties. nih.govresearchgate.net

The attachment of sugar units generally increases the water solubility and stability of the parent compound, or aglycone. nih.govresearchgate.net In the context of isoflavonoids, this is particularly important for their storage and transport within the plant. From a biochemical perspective, glycosylation can influence the bioavailability and metabolic fate of these compounds in biological systems. nih.govnih.gov While it was once thought that the sugar moiety merely acted as a "solubilizer," emerging evidence indicates it can play a much more significant role. nih.govnih.govresearchgate.net The nature and position of the sugar can modulate the biological activity, and in some cases, glycoconjugates have been shown to be more potent or to act through different mechanisms than their corresponding aglycones. nih.govnih.govresearchgate.net For instance, glycosylated forms must often be hydrolyzed by intestinal enzymes to their aglycones, like genistein (B1671435), to be absorbed and exert their systemic biological effects. nih.govmdpi.comwikipedia.org

Overview of Genistein and its Conjugated Forms

Genistein is one of the most extensively studied isoflavones, recognized for its diverse biological activities. nih.govnih.govnih.gov It is a primary isoflavonoid (B1168493) constituent of soybeans and soy-based products. nih.govacs.orgresearchgate.net In its natural state within plants, genistein is predominantly found in conjugated forms, primarily as glycosides. mdpi.comwikipedia.orgnih.gov It is estimated that 99% of isoflavonoid compounds in soy are present as their glucosides. wikipedia.org

The most common conjugate is genistin (B1671436), which is the 7-O-β-D-glucoside of genistein. wikipedia.org However, a variety of other glycosylated forms exist, differing in the type of sugar, the number of sugar units, and the position of attachment to the genistein core. This structural diversity is a result of the plant's complex enzymatic machinery. frontiersin.orgrsc.org Besides Genistein 7,4'-di-O-beta-D-glucopyranoside, other examples include sophorabioside (B1589151) (genistein 4'-O-sophoroside) and various acetylated or malonylated glucosides. chemfaces.com This array of conjugates contributes to the chemical diversity of natural products and presents different substrates for metabolic enzymes in humans and animals. nih.govnih.gov

Research Trajectories for Genistein 7,4'-di-O-beta-D-glucopyranoside

Research on Genistein 7,4'-di-O-beta-D-glucopyranoside has followed several key trajectories, from its isolation and characterization to the investigation of its biological potential.

Isolation and Synthesis: The compound has been successfully isolated from natural sources for study. chemfaces.com Concurrently, there is a growing interest in the chemical and biotechnological synthesis of isoflavone (B191592) glycosides. nih.govnih.govresearchgate.net Enzymatic approaches, using versatile glycosyltransferases, are being explored to produce specific genistein glycosides, including novel, non-natural analogues, for pharmacological evaluation. rsc.orgrsc.org

Biological Activity: Studies have begun to elucidate the biological effects of Genistein 7,4'-di-O-beta-D-glucopyranoside. Research using the MCF-7 breast cancer cell line showed that the compound exerts a significant estrogenic proliferative effect. chemfaces.commedchemexpress.com Further investigations have explored its potential antioxidant activity, demonstrated by its ability to scavenge DPPH radicals, and its anti-inflammatory properties, shown by the suppression of pro-inflammatory cytokine production in LPS-stimulated macrophages.

Pharmacokinetic Profile: Preliminary in vitro research suggests that Genistein 7,4'-di-O-beta-D-glucopyranoside may have an improved pharmacokinetic profile compared to its aglycone. Studies have indicated enhanced solubility, a better dissolution rate, and higher metabolic stability in simulated gastrointestinal fluids, which could point to potentially greater oral bioavailability.

Table 2: Summary of Selected Research Findings for Genistein 7,4'-di-O-beta-D-glucopyranoside

| Research Area | Finding | Investigated System | Source |

|---|---|---|---|

| Estrogenic Activity | Showed significant estrogenic proliferative effect. | MCF-7 cells | chemfaces.commedchemexpress.com |

| Antioxidant Activity | Demonstrated potent antioxidant activity via DPPH radical scavenging and inhibition of lipid peroxidation. | In vitro chemical assays | |

| Anti-inflammatory Activity | Effectively suppressed the production of pro-inflammatory cytokines. | LPS-stimulated macrophages | |

| Bioavailability | Showed improved solubility and dissolution rate compared to free genistein. | In vitro dissolution study | |

| Metabolic Stability | Exhibited higher stability and slower metabolism compared to free genistein. | Simulated gastrointestinal fluids |

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJDQONJYHNTDX-UMUUNPGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Chemotaxonomic Significance

Natural Plant Sources of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside

This compound is not ubiquitously found and its presence is often characteristic of specific plant families, highlighting its chemotaxonomic relevance.

The primary sources of Genistein 7,4'-di-O-beta-D-glucopyranoside are plants belonging to the Leguminosae (Fabaceae) family. nih.gov These plants are well-known for their rich isoflavone (B191592) content. Notable examples include:

Lupinus hartwegi : This species of lupin is a significant source, with the compound being isolated from its aerial parts. chemfaces.com

Sophora japonica (Japanese pagoda tree) : The seeds of this tree have been found to contain Genistein 7,4'-di-O-beta-D-glucopyranoside among other isoflavonoids. chemfaces.com

Ammopiptanthus nanus : This desert leguminous shrub is another identified natural source of the compound. medchemexpress.com

Soybeans (Glycine max) : While a major source of genistein and its 7-O-glucoside (genistin), soybeans can also be enzymatically modified to produce Genistein 7,4'-di-O-beta-D-glucopyranoside.

The distribution of Genistein 7,4'-di-O-beta-D-glucopyranoside within a plant is not uniform and can vary significantly between different organs and tissues. Research has shown that isoflavones, in general, accumulate in specific parts of the plant, which can be influenced by developmental stage and environmental factors.

For instance, in Sophora japonica, the seeds are a primary site of accumulation for a variety of isoflavone glycosides, including Genistein 7,4'-di-O-beta-D-glucopyranoside. chemfaces.com In Lupinus hartwegi, the compound has been identified in the aerial parts, which include the stems, leaves, and flowers. chemfaces.com Studies on other leguminous plants, such as various Trifolium (clover) species, have revealed that the concentration of different isoflavones can differ between leaves, stems, and flowers, with leaves often containing the highest concentrations. researchgate.net While specific quantitative data for Genistein 7,4'-di-O-beta-D-glucopyranoside across all tissues is not extensively documented, the general pattern of isoflavone distribution suggests that its concentration is likely highest in tissues actively involved in defense and interaction with the environment.

Biosynthetic Origin and Accumulation Patterns within Producing Organisms

The biosynthesis of Genistein 7,4'-di-O-beta-D-glucopyranoside originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The core structure, genistein, is synthesized and then undergoes glycosylation.

The process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). oup.comnih.gov These enzymes facilitate the transfer of a glucose molecule from an activated sugar donor, UDP-glucose, to the hydroxyl groups of the genistein aglycone. oup.comnih.gov The formation of Genistein 7,4'-di-O-beta-D-glucopyranoside involves a two-step glycosylation process. First, a glucose molecule is attached to the 7-hydroxyl group of genistein, forming genistin (B1671436) (genistein 7-O-glucoside). Subsequently, a second glucose molecule is attached to the 4'-hydroxyl group. Specific UGTs exhibit regioselectivity, meaning they catalyze the attachment of the sugar moiety to a particular hydroxyl group. The expression and activity of these UGTs are key determinants of the type and amount of genistein glycosides that accumulate. oup.comoup.com

The accumulation of these compounds within the plant is dynamic and can be influenced by various factors, including developmental stage, tissue type, and environmental stimuli such as UV radiation and pathogen attack. nih.gov For example, the production of isoflavones can be upregulated as a defense mechanism in response to microbial infection.

Chemodiversity of Genistein Glycosides across Plant Species

Genistein can be glycosylated at different positions and with various sugar moieties, leading to a wide diversity of genistein glycosides in the plant kingdom. This chemodiversity is a result of the broad substrate specificity of the glycosyltransferase enzymes present in different plant species. rsc.org Besides the subject of this article, other common genistein glycosides include:

Genistin (Genistein 7-O-glucoside) : One of the most common forms, found in high concentrations in soybeans. nih.gov

Sophoricoside (B191293) (Genistein 4'-O-glucoside) : Another monoglucoside of genistein.

Sophorabioside (B1589151) (Genistein 7-O-rutinoside) : A diglycoside where the sugar moiety is rutinose.

Genistein 7-O-β-D-glucopyranoside-4'-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside] : A more complex triglycoside isolated from Sophora japonica. medchemexpress.com

The following table provides a summary of various genistein glycosides and the plant species in which they have been identified.

| Compound Name | Plant Source(s) |

| Genistein 7,4'-di-O-beta-D-glucopyranoside | Lupinus hartwegi, Sophora japonica, Ammopiptanthus nanus chemfaces.commedchemexpress.com |

| Genistin (Genistein 7-O-glucoside) | Glycine max (Soybean), Salvia hispanica nih.gov |

| Sophoricoside (Genistein 4'-O-glucoside) | Sophora japonica chemfaces.com |

| Sophorabioside | Sophora japonica chemfaces.com |

| Genistein 7-O-β-D-glucopyranoside-4'-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside] | Sophora japonica medchemexpress.com |

Biosynthetic Pathways and Enzymological Regulation

Precursor Pathways and Early Isoflavonoid (B1168493) Biosynthesis

The formation of genistein (B1671435), the aglycone core of Genistein 7,4'-di-O-beta-D-glucopyranoside, begins with the essential amino acid L-phenylalanine. This initial precursor enters the general phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignin, and coumarins. researchgate.netnih.gov This pathway proceeds through a series of enzymatic reactions to produce the key intermediate, 4-coumaroyl-CoA.

From 4-coumaroyl-CoA, the pathway branches into flavonoid biosynthesis. The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This molecule is then stereospecifically cyclized by chalcone isomerase (CHI) to yield the flavanone (B1672756) naringenin. nih.govnih.gov

Naringenin stands at a critical juncture, serving as a direct precursor for various flavonoid classes. For isoflavonoid synthesis, the enzyme isoflavone (B191592) synthase (IFS), a key cytochrome P450 enzyme, catalyzes the committed step. nih.govnih.gov IFS facilitates an aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone C-ring, producing 2-hydroxyisoflavanone (B8725905). nih.govnih.gov This unstable intermediate is then rapidly dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone, genistein. nih.govnih.gov

Table 1: Key Enzymes in the Early Biosynthesis of Genistein

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. researchgate.netnih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.netnih.gov |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. researchgate.netnih.gov |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. nih.govnih.gov |

| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. nih.govnih.gov |

| Isoflavone synthase | IFS | Catalyzes the conversion of naringenin to 2-hydroxyisoflavanone, the committed step in isoflavonoid biosynthesis. nih.govnih.gov |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanone to form genistein. nih.gov |

Glycosyltransferase Enzymes Catalyzing Genistein Glycosylation

Glycosylation, the attachment of sugar moieties to an aglycone, is a crucial modification in plant secondary metabolism. nih.govwikipedia.org It significantly impacts the solubility, stability, and biological activity of compounds like genistein. nih.govnih.gov The formation of Genistein 7,4'-di-O-beta-D-glucopyranoside requires two distinct glycosylation events on the genistein molecule, typically catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl groups of the acceptor molecule. nih.govfrontiersin.org

The process likely occurs in a stepwise manner. First, a UGT catalyzes the glucosylation of the hydroxyl group at the C-7 position of genistein to form genistein 7-O-β-D-glucoside, a compound commonly known as genistin (B1671436). nih.gov Subsequently, a second glycosylation event occurs at the 4'-hydroxyl group of genistin, catalyzed either by the same or a different UGT, to yield the final product, Genistein 7,4'-di-O-beta-D-glucopyranoside.

Researchers have identified and characterized several UGTs from various plant species with the ability to glycosylate genistein and other isoflavonoids. These enzymes belong to the large Glycosyltransferase Family 1. nih.gov While many studies focus on the production of 7-O-glucosides, these enzymes are foundational to understanding the potential for di-glucoside synthesis.

For instance, UGT71G1 and UGT73C8 from the model legume Medicago truncatula have been shown to be effective biocatalysts for the regioselective glycosylation of genistein, primarily producing genistein 7-O-glucoside. nih.gov Similarly, in Astragalus membranaceus, AmUGT88E29 and AmUGT88E30 were identified as having high catalytic activity towards various isoflavones. acs.org The characterization of such enzymes is often performed through in vitro assays using recombinant proteins expressed in systems like E. coli, allowing for detailed analysis of their substrate specificity and kinetic parameters. frontiersin.orgacs.org

Table 2: Examples of Characterized UGTs Active on Isoflavonoids

| Enzyme | Source Organism | Substrate(s) | Major Product(s) | Reference |

| UGT71G1 | Medicago truncatula | Genistein, Biochanin A | Genistein 7-O-glucoside, Biochanin A 7-O-glucoside | nih.gov |

| UGT73C8 | Medicago truncatula | Genistein, Luteolin | Genistein 7-O-glucoside, Luteolin glycosides | nih.gov |

| AmUGT88E29 | Astragalus membranaceus | Calycosin, Formononetin | Calycosin-7-O-β-D-glucoside | acs.org |

| AmUGT88E30 | Astragalus membranaceus | Calycosin, Formononetin | Calycosin-7-O-β-D-glucoside | acs.org |

| YjiC | Bacillus licheniformis | Genistein, Daidzein (B1669772) | Genistein and Daidzein glucosides | nih.gov |

UGTs exhibit remarkable regiospecificity and stereoselectivity, ensuring that sugar moieties are attached to specific hydroxyl groups in a defined stereochemical configuration. nih.gov This specificity is dictated by the three-dimensional structure of the enzyme's active site, which orients the acceptor molecule (genistein or genistin) relative to the UDP-glucose donor. acs.org

Molecular docking and simulation studies have shown that specific amino acid residues within the active site form a pocket that accommodates the substrate. acs.org Hydrogen bonding and hydrophobic interactions between the enzyme and the substrate expose a particular hydroxyl group to the catalytic dyad, directing glycosylation to that site. acs.org For example, the preference for the 7-OH position in many flavonoids is a common feature of several characterized UGTs. nih.govacs.org The formation of the 4'-O-glucoside bond would require an enzyme whose active site preferentially binds genistin or genistein in an orientation that exposes the 4'-OH group for the reaction.

Mutations of key amino acid residues in the active site can alter this regiospecificity. Studies on UGTs active on other flavonoids have demonstrated that changing a single amino acid can shift the glycosylation position, highlighting the precise structural basis for enzymatic control. nih.gov

Genetic Determinants of Genistein Glycoside Biosynthesis

The production of Genistein 7,4'-di-O-beta-D-glucopyranoside is ultimately controlled by the expression of the genes encoding the biosynthetic enzymes. This includes the genes for the core phenylpropanoid pathway (e.g., PAL, C4H, 4CL), the specific isoflavonoid pathway (e.g., CHS, CHI, IFS), and the relevant glycosyltransferases (UGTs). nih.gov

The expression of these genes is tightly regulated by a complex network of transcription factors (TFs). In soybeans, several MYB family transcription factors have been identified as key regulators of isoflavonoid biosynthesis. nih.gov Some TFs act as activators, binding to promoter regions of biosynthetic genes like CHS and IFS to increase their transcription and thereby boost isoflavone production. Others act as repressors, downregulating the pathway. This regulatory system allows the plant to control the synthesis of these compounds in response to developmental cues and environmental stresses. nih.gov

The identification of genes responsible for specific steps has been advanced through genetic mapping and mutant analysis. For example, studies in soybean have successfully identified the specific genes responsible for modifications of the isoflavone core, demonstrating that mutations in these genes can lead to the absence or alteration of specific isoflavone derivatives. nih.gov

Table 3: Key Genetic Regulators of Isoflavonoid Biosynthesis in Soybean (Glycine max)

| Gene/Factor | Type | Function | Reference |

| GmMYB29 | MYB Transcription Factor | Activator; increases expression of CHS and IFS. | nih.gov |

| GmMYB176 | R1 MYB Transcription Factor | Dual role; can activate isoflavonoid biosynthesis. | nih.gov |

| GmbZIP5 | bZIP Transcription Factor | Activator; co-expression with GmMYB176 increases isoflavonoid content. | nih.gov |

| GmMYB39 | MYB Transcription Factor | Repressor of isoflavonoid biosynthesis. | nih.gov |

| GmMYB100 | MYB Transcription Factor | Repressor of isoflavonoid biosynthesis. | nih.gov |

| F6H4 | Flavonoid 6-hydroxylase gene | Essential for the biosynthesis of the related isoflavone, glycitein. | nih.gov |

| IOMT3 | Isoflavone O-methyltransferase gene | Essential for the biosynthesis of the related isoflavone, glycitein. | nih.gov |

Biotransformation and Metabolic Fates in Non Human Biological Systems

Enzymatic Hydrolysis of Glycosidic Bonds by Glycosidases

The initial and rate-limiting step in the metabolism of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside is the hydrolysis of its two β-glycosidic bonds. This reaction is catalyzed by a class of enzymes known as β-glucosidases (EC 3.2.1.21). nih.gov These enzymes are ubiquitous, found in microorganisms, plants, and animals, and their primary function is to cleave terminal glucosyl residues from glycosides and oligosaccharides. nih.gov

In the context of the gastrointestinal tract of non-human mammals, β-glucosidases present in the brush border of the small intestine, such as lactase-phlorizin hydrolase, can hydrolyze isoflavone (B191592) glycosides. researchgate.net The hydrolysis process releases the two glucose molecules and the aglycone, genistein. This conversion is essential because the aglycone form is more lipophilic and has a lower molecular weight than its glycoside counterpart, which facilitates its absorption across the intestinal wall. researchgate.netacs.org Studies have demonstrated the effective use of β-glucosidase enzymes for the industrial production of genistein from its glycosides found in soy. mdpi.com Interestingly, the product of this hydrolysis, genistein, can, in turn, act as an inhibitor of β-glucosidase activity, suggesting a potential feedback mechanism. nih.gov

| Enzyme Type | Source/Location | Action on Isoflavone Glycosides | Reference |

|---|---|---|---|

| β-Glucosidases (general) | Microorganisms (e.g., Penicillium janthinellum, Fusarium verticillioides), Plants | Hydrolyzes β-glycosidic linkages to convert glycosides (e.g., genistin) into aglycones (e.g., genistein). | nih.govmdpi.com |

| Lactase-phlorizin hydrolase | Animal intestinal brush border | Hydrolyzes glycosides, making the aglycone bioavailable for absorption. | nih.govresearchgate.net |

Microbial Metabolism and Deglycosylation Pathways

The gut microbiota plays a pivotal role in the biotransformation of isoflavones. For Genistein 7,4'-di-O-beta-D-glucopyranoside, the initial step is deglycosylation by bacterial β-glucosidases, a function attributed to various gut bacteria, including species of Bifidobacteria, Lactobacillus, and Ruminococcus. researchgate.netnih.gov This process yields the aglycone genistein, which then becomes a substrate for a wide array of further microbial transformations. nih.gov

Once genistein is liberated, it undergoes extensive metabolism by gut bacteria, primarily from the Coriobacteriia class, including the Eggerthellaceae family. mdpi.com These anaerobic bacteria catalyze reactions such as reduction, demethylation, and ring cleavage. mdpi.commdpi.com Key metabolites of genistein produced by gut microbiota include dihydrogenistein, 5-hydroxy-equol, and 6′-hydroxy-O-desmethylangolensin (6′-OH-O-DMA). mdpi.commdpi.com The specific metabolic pathways and the resulting metabolites can vary significantly between individuals based on the composition of their gut microbiota. nih.gov Research has shown that the enzymes responsible for metabolizing the related isoflavone daidzein (B1669772) are also presumed to act on genistein due to their structural similarity. mdpi.com

| Microorganism/Family | Metabolic Action on Genistein (Post-deglycosylation) | Resulting Metabolites | Reference |

|---|---|---|---|

| Ruminococcus spp. | Deglycosylation of isoflavone glycosides to aglycones. | Genistein | nih.gov |

| Adlercreutzia mucosicola | Conversion of genistein. | 5-hydroxy-equol, Dihydrogenistein | mdpi.com |

| Slackia isoflavoniconvertens | Conversion of genistein. | 5-hydroxy-equol | mdpi.com |

| General Gut Microbiota | Further metabolism of genistein. | 6′-hydroxy-O-desmethylangolensin (6′-OH-O-DMA) | mdpi.com |

Biotransformation in Plant Systems

Genistein 7,4'-di-O-beta-D-glucopyranoside is a naturally occurring isoflavonoid (B1168493) in various plants, particularly legumes. nih.govchemfaces.com In plants, isoflavonoids predominantly exist as glycosides, which are more water-soluble and are typically stored in the cell vacuoles. nih.gov Studies have shown that up to 99% of isoflavonoids in soybeans are in their glycoside forms. ebi.ac.uk

The biosynthesis of this compound in plants involves a multi-step process. It begins with the phenylpropanoid pathway, which produces the flavonoid precursor p-coumaroyl-CoA. nih.gov This precursor is then converted to the genistein aglycone. The final step is glycosylation, where UDP-dependent glycosyltransferases (UGTs) catalyze the attachment of glucose molecules to the hydroxyl groups at the 7 and 4' positions of the genistein core. This process can be replicated in laboratory settings using cultured plant cells. For instance, cultured cells of Eucalyptus perriniana have been used to glycosylate genistein, producing various glucosides, including diglucosides like 7-O-β-gentiobioside. mdpi.com This demonstrates the inherent enzymatic machinery in plants for producing complex glycosides.

| Plant Species | Compound Isolated/Studied | Significance | Reference |

|---|---|---|---|

| Lupinus hartwegii | Genistein 7,4'-di-O-beta-D-glucopyranoside | Natural source of the compound. | chemfaces.com |

| Sophora japonica | Genistein 7,4'-di-O-beta-D-glucopyranoside | Natural source of the compound. | chemfaces.com |

| Soybean (Glycine max) | Genistein glycosides (e.g., Genistin) | Major dietary source; isoflavones are predominantly in glycoside form. | nih.govebi.ac.uk |

| Eucalyptus perriniana (cultured cells) | Genistein 7-O-β-gentiobioside | Demonstrates plant capability for biocatalytic glycosylation of genistein. | mdpi.com |

Comparative Metabolic Stability Studies with Aglycone Genistein

The metabolic stability and bioavailability of isoflavone glycosides compared to their aglycone forms are complex and have been the subject of numerous studies. In vivo experiments in rats have shown that genistein aglycone is more readily bioavailable than its glycoside, genistin (B1671436) (genistein-7-O-glucoside). nih.govwur.nl In these studies, the area under the curve (AUC) for total genistein and its conjugates was significantly higher after administration of the aglycone compared to the glycoside. nih.gov The primary absorption route for the glycoside was identified as deglycosylation to genistein in the intestine, followed by absorption and metabolism of the aglycone. wur.nl

However, studies in humans have yielded more ambiguous results, with some research suggesting no significant difference in the apparent bioavailability between consuming aglycone or glucoside forms. researchgate.netnih.gov This is potentially due to the longer transit time of glycosides in the human gut, which allows for more extensive metabolism by intestinal bacteria, ultimately leading to comparable absorption levels over a 48-hour period. researchgate.netnih.gov In vitro studies using simulated gastrointestinal fluids have suggested that Genistein 7,4'-di-O-beta-D-glucopyranoside may have higher stability and a slower rate of metabolism compared to the free genistein aglycone, which could influence its absorption profile. The higher hydrophilicity and molecular mass of glycosides generally hinder their direct absorption via passive diffusion, suggesting that their uptake may involve active transport mechanisms or require prior hydrolysis to the aglycone. researchgate.netacs.org

| Study Model | Compound Forms Compared | Key Findings | Reference |

|---|---|---|---|

| Rats (in vivo) | Genistein (aglycone) vs. Genistin (glycoside) | Bioavailability of genistein is higher for the aglycone. The major absorption route for genistin is deglycosylation to genistein. | nih.govwur.nl |

| American Women (in vivo) | Genistein (aglycone) vs. Genistein (from glucoside) | No significant difference in apparent bioavailability (AUC) for genistein. | nih.gov |

| Simulated Gastrointestinal Fluids (in vitro) | Genistein (aglycone) vs. Genistein 7,4'-di-O-beta-D-glucopyranoside | The diglucoside exhibited higher stability and slower metabolism compared to free genistein. |

Molecular and Cellular Mechanisms of Action in Vitro and Non Human Animal Models

Modulation of Intracellular Signaling Cascades

The biological activities of isoflavone (B191592) glycosides are often dependent on their hydrolysis to the aglycone form. The bulky nature of the glucose molecules can sterically hinder the compound from interacting with intracellular targets.

Direct studies detailing the specific inhibitory effects of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside on kinase activity and phosphorylation are limited in the available scientific literature. Its aglycone, genistein, is a well-documented inhibitor of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Genistein is also known to inhibit other kinases like MEK4, which is involved in metastatic processes. nih.gov However, it is generally understood that isoflavone glycosides are less biologically active than their aglycone counterparts because the sugar moieties can prevent the molecule from fitting into the ATP-binding site of kinases. nih.gov The biological activity of Genistein 7,4'-di-O-beta-D-glucopyranoside in this context would likely depend on its metabolic conversion to genistein within the cellular or animal model system.

Specific research on the direct regulation of transcriptional factors such as NF-κB (nuclear factor kappa B), p53, or Nrf2 by Genistein 7,4'-di-O-beta-D-glucopyranoside is not extensively documented. The parent compound, genistein, has been shown to modulate several critical signaling pathways. For instance, genistein can suppress the activation of NF-κB, a key regulator of inflammation and cell survival. xcessbio.com It has also been reported to up-regulate antioxidant genes through pathways involving estrogen receptors and NF-κB. kcl.ac.uk Furthermore, genistein can activate the p53 signaling pathway, which is crucial for cell cycle arrest and apoptosis. xcessbio.com The ability of Genistein 7,4'-di-O-beta-D-glucopyranoside to exert similar effects is presumed to be dependent on its hydrolysis to genistein.

Interaction with Cellular Receptors and Enzymes

Genistein 7,4'-di-O-beta-D-glucopyranoside has demonstrated significant estrogenic activity in in vitro models. xcessbio.comchemfaces.commedchemexpress.comtargetmol.commedchemexpress.comchemsrc.com Studies using the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7, have shown that this compound can induce a proliferative effect. xcessbio.comchemfaces.com This estrogenic activity indicates a direct or indirect interaction with estrogen receptors, leading to the activation of downstream signaling pathways that promote cell growth.

In one study investigating various compounds isolated from the seeds of Sophora japonica, Genistein 7,4'-di-O-beta-D-glucopyranoside was among the metabolites that showed a significant estrogenic proliferative effect in MCF-7 cells within a sub-cytotoxic concentration range. chemfaces.com This effect suggests that the compound can act as an estrogen agonist in these model cell lines. While its aglycone, genistein, is known to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), it typically shows a higher affinity for ERβ. nih.govnih.gov It is a general finding that isoflavone glycosides bind to estrogen receptors with a much weaker affinity than their corresponding aglycones. nih.gov The proliferative effects observed with Genistein 7,4'-di-O-beta-D-glucopyranoside could be due to weak binding of the intact molecule or its partial hydrolysis to the more active genistein by cellular enzymes.

Table 1: Effect of Genistein 7,4'-di-O-beta-D-glucopyranoside on MCF-7 Cells

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Genistein 7,4'-di-O-beta-D-glucopyranoside | MCF-7 (Human Breast Cancer) | Significant estrogenic proliferative effect. | xcessbio.comchemfaces.commedchemexpress.comtargetmol.commedchemexpress.comchemsrc.com |

There is a lack of direct scientific evidence on the inhibitory activity of Genistein 7,4'-di-O-beta-D-glucopyranoside against the key metabolic enzymes aromatase and 5α-reductase.

Research on the aglycone, genistein, has shown that its effect on aromatase, the enzyme that converts androgens to estrogens, can be complex and sometimes contradictory, with some studies suggesting it can increase aromatase expression and activity in breast cancer models. nih.gov

Regarding 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), genistein has been identified as an inhibitor. nih.gov However, the presence of two large glucose units in Genistein 7,4'-di-O-beta-D-glucopyranoside likely prevents it from effectively binding to the active sites of these enzymes. Any potential activity in a biological system would most likely arise after its deglycosylation to genistein.

Antioxidant Activity and Molecular Mechanisms

The antioxidant capacity of isoflavones is a key aspect of their biological activity. However, glycosylation has been shown to significantly impact this property. Studies on various genistein glycosides indicate that the addition of sugar moieties generally reduces antioxidant activity compared to the genistein aglycone. nih.gov

The primary mechanism of antioxidant action for flavonoids is their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The presence of glucose units can hinder this process. A study comparing the free-radical scavenging activity of different genistein glycosides found that while mono-glucosides of genistein showed some activity, a genistein diglycoside (β-gentiobioside) exhibited no antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free-radical scavenging assay. nih.gov This suggests that the formation of larger oligosaccharide chains attached to the isoflavone core may eliminate its antioxidant potential. nih.gov Therefore, it is likely that Genistein 7,4'-di-O-beta-D-glucopyranoside itself possesses very weak to negligible direct antioxidant activity. Its contribution to antioxidant effects in a biological system would depend on its conversion to the aglycone, genistein. nih.gov

Table 2: Antioxidant Activity of Genistein Glycosides

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Genistein 4'-O-β-D-glucoside (mono-glucoside) | DPPH Radical Scavenging | Showed activity | nih.gov |

| Genistein 7-O-β-D-glucoside (mono-glucoside) | DPPH Radical Scavenging | Showed activity | nih.gov |

| Genistein 7-O-β-gentiobioside (diglucoside) | DPPH Radical Scavenging | No activity | nih.gov |

Free Radical Scavenging Capabilities

In vitro studies have demonstrated that Genistein 7,4'-di-O-beta-D-glucopyranoside possesses direct antioxidant properties. The compound has shown a potent scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, a common method for assessing free radical scavenging activity. Furthermore, it has been observed to inhibit lipid peroxidation, a key process in cellular injury initiated by oxidative stress. While much of the research has focused on its aglycone, genistein, the glycoside form also exhibits antioxidant potential. nih.gov For instance, a study on genistein-7-O-beta-D-glucuronic acid, a related metabolite, showed retained ability to scavenge organic radicals, although the activity was somewhat diminished compared to the aglycone form. nih.gov

The antioxidant capacity of flavonoids is often evaluated using various assays. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and DPPH assays are among the most popular for determining antioxidant activity. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netnih.gov

Mitigation of Oxidative Stress Pathways

Beyond direct radical scavenging, Genistein 7,4'-di-O-beta-D-glucopyranoside is implicated in the modulation of intracellular signaling pathways that mitigate oxidative stress. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes through the antioxidant response element (ARE). frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

In a neonatal mouse model of hypoxic-ischemic brain damage, treatment with genistein, the aglycone of Genistein 7,4'-di-O-beta-D-glucopyranoside, was found to significantly increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). nih.gov This activation of the Nrf2/HO-1 pathway contributed to the amelioration of oxidative stress. nih.gov Furthermore, in pancreatic cells, genistein has been shown to mitigate oxidative stress, thereby preserving cellular function. mdpi.com Studies on sophoridine (B192422), another related compound, have shown that it can provoke the generation of reactive oxygen species (ROS) in pancreatic cancer cells, which in turn activates signaling pathways leading to apoptosis. nih.govnih.gov This suggests a complex, context-dependent role in modulating cellular redox status.

Anti-inflammatory Modulations in Cellular Systems

Genistein 7,4'-di-O-beta-D-glucopyranoside and its related compounds have demonstrated significant anti-inflammatory effects in various cellular models. nih.gov These effects are mediated through the suppression of key inflammatory molecules and pathways.

Suppression of Pro-inflammatory Cytokine Production

A key aspect of the anti-inflammatory activity of Genistein 7,4'-di-O-beta-D-glucopyranoside is its ability to suppress the production of pro-inflammatory cytokines. In a model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound effectively suppressed the production of these inflammatory mediators. In a murine model of acute lung injury, sophoricoside (B191293), a synonym for Genistein 7,4'-di-O-beta-D-glucopyranoside, was shown to significantly ameliorate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

In another study, genistein was shown to reduce the levels of TNF-α and IL-6 in the supernatant of endometriosis cells in vitro. ijpsm.com Furthermore, in LPS-stimulated macrophages, genistein inhibited the production of TNF-α and IL-1β. ijpsm.com These findings highlight the compound's ability to modulate the cytokine response, a critical component of the inflammatory process.

Inhibition of Inflammatory Mediators

Genistein 7,4'-di-O-beta-D-glucopyranoside also exerts its anti-inflammatory effects by inhibiting the activity and expression of key inflammatory enzymes. In the hippocampus of chronically sleep-deprived mice, genistein demonstrated significant inhibitory effects on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Both iNOS and COX-2 are crucial enzymes in the inflammatory cascade, responsible for the production of nitric oxide (NO) and prostaglandins, respectively. nih.govnih.gov

Impact on Cellular Proliferation and Apoptosis in Disease Models (e.g., cancer cell lines for mechanistic insights)

Genistein 7,4'-di-O-beta-D-glucopyranoside has been shown to influence cellular proliferation and apoptosis, particularly in cancer cell lines, providing insights into its potential mechanisms of action in disease models. chemfaces.comtargetmol.commedchemexpress.com

Studies have shown that sophoricoside can inhibit the proliferation of bladder cancer cells (T24 and 5637) and induce apoptosis in a dose-dependent manner. latamjpharm.org This was associated with an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2. latamjpharm.org The study also indicated that these effects were mediated through the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. latamjpharm.org

In another study focusing on pancreatic cancer cells, sophoridine induced S-phase cell cycle arrest and mitochondrial-related apoptosis. nih.govnih.gov This was linked to the generation of reactive oxygen species (ROS) and the sustained activation of JNK and ERK, which are components of the MAPK signaling pathway. nih.govnih.gov In MCF-7 breast cancer cells, genistein has been shown to induce apoptosis and is associated with a reduction in the expression of the anti-apoptotic protein survivin (BIRC-5) and an increase in the pro-apoptotic BAX/Bcl-2 ratio. mdpi.com

The following table summarizes the effects of sophoricoside on bladder cancer cells:

| Cell Line | Effect of Sophoricoside | Molecular Mechanism |

| T24 Bladder Cancer Cells | Reduced proliferation, inhibited migration, induced apoptosis. | Increased Bax expression, decreased Bcl-2 expression, inhibition of PI3K/Akt pathway. latamjpharm.org |

| 5637 Bladder Cancer Cells | Reduced proliferation, inhibited migration, induced apoptosis. | Increased Bax expression, decreased Bcl-2 expression, inhibition of PI3K/Akt pathway. latamjpharm.org |

Bone Metabolism Modulation in Non-Human Vertebrate Models

Genistein 7,4'-di-O-beta-D-glucopyranoside has been investigated for its role in modulating bone metabolism, with studies in non-human vertebrate models suggesting a positive influence on bone health.

In ovariectomized (OVX) rat models, a common model for postmenopausal osteoporosis, sophoricoside has been shown to have a beneficial effect on bone. chemfaces.com Treatment with sophoricoside was found to improve bone mechanical hardness. chemfaces.com Furthermore, it led to an increase in serum levels of alkaline phosphatase (ALP) and osteocalcin (B1147995) (OC), which are markers of osteoblastic activity and bone formation. chemfaces.com Histopathological analysis revealed thicker bony trabeculae and increased osteoid and osteoblastic rimming in sophoricoside-treated animals compared to the OVX group. chemfaces.com

In vitro studies using osteoblasts isolated from newborn rat calvaria have further elucidated the mechanisms. Sophoricoside was observed to stimulate the proliferation, differentiation, and mineralization of osteoblasts. This indicates a direct effect on bone-forming cells. In contrast to its aglycone, genistein, which can show inhibitory effects at higher concentrations, sophoricoside did not exhibit inhibition of bone formation by osteoblasts. The compound also has been noted to inhibit osteoclast differentiation, the cells responsible for bone resorption. nih.govnih.gov

The table below details the effects of sophoricoside on osteoblasts in vitro:

| Concentration | Effect on Osteoblast Proliferation | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Mineralization |

| 0.1 µM | Promoted | Increased | Increased |

| 1 µM | Promoted | Increased | Increased |

| 10 µM | No significant effect | Increased | Increased |

Analytical Chemistry and Methodological Advancements for Research

Extraction and Purification Techniques from Natural Matrices

The isolation of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside from plant materials is a multi-step process that begins with extraction, typically using polar solvents. jfda-online.com Given the glycosidic nature of the compound, solvents like methanol (B129727), ethanol, or aqueous mixtures of these are effective for initial extraction from plant tissues such as the aerial parts of Lupinus hartwegi or seeds of Sophora japonica. chemfaces.comjfda-online.com

Following the initial solvent extraction, a series of purification steps are employed to isolate the target compound from a complex mixture of other phytochemicals. researchgate.net Open column chromatography is a fundamental technique used for this purpose. nih.gov In this method, a stationary phase like silica (B1680970) gel is used, and the crude extract is separated by eluting with a gradient of solvents, commonly a combination of n-hexane and ethyl acetate (B1210297). nih.gov Fractions are collected and monitored using methods like Thin-Layer Chromatography (TLC). researchgate.net For final purification and to achieve high purity (>98%), preparative chromatography techniques are often necessary. nih.gov

Table 1: Overview of Extraction and Purification Steps

| Step | Technique | Description | Common Reagents/Materials |

|---|---|---|---|

| Initial Extraction | Solvent Extraction | Extraction of compounds from dried, powdered plant material. | Methanol, Ethanol, Ethyl Acetate |

| Primary Purification | Column Chromatography | Separation of the crude extract into fractions based on polarity. | Silica Gel, n-Hexane, Ethyl Acetate |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) | Rapid analysis of collected fractions to identify those containing the target compound. | Silica Gel Plates, UV light |

| Final Purification | Preparative HPLC | High-resolution separation to isolate the pure compound. | C18 column, Acetonitrile (B52724)/Water |

Chromatographic Separation Methods

Chromatography is indispensable for the separation and quantification of Genistein 7,4'-di-O-beta-D-glucopyranoside. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used techniques.

HPLC is a cornerstone for the analysis of isoflavone (B191592) glycosides. mdpi.com Reverse-phase columns, particularly C18 columns, are the standard for separating these compounds. nih.gov The separation is achieved using a mobile phase typically consisting of a mixture of an aqueous solvent (often with a pH modifier like acetic or formic acid) and an organic solvent such as acetonitrile or methanol. nih.govmdpi.com Detection is commonly performed using a Diode-Array Detector (DAD) or UV detector at a wavelength around 260 nm, which corresponds to a characteristic absorption peak for the isoflavone skeleton. nih.govresearchgate.net For instance, the analysis of genistein glucosides, including the 4',7-O-β-D-diglucoside, has been successfully demonstrated using HPLC systems, allowing for clear separation from mono-glucosides and the aglycone. researchgate.net

UPLC represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution and sensitivity. researchgate.net This is achieved by using columns with smaller particle sizes (typically under 2 µm), such as the Acquity UPLC BEH C18. nih.gov These systems operate at higher pressures, enabling more efficient separations. UPLC methods have been developed for the rapid analysis of phytoestrogens, including genistein derivatives. researchgate.net A typical UPLC method would employ a gradient elution with a mobile phase of aqueous ammonium (B1175870) acetate or acetic acid and methanol or acetonitrile. jfda-online.comnih.gov The enhanced sensitivity of UPLC, especially when coupled with mass spectrometry, makes it highly suitable for detecting low concentrations of metabolites in complex biological matrices. mdpi.comnih.gov

Table 2: Comparison of Typical Chromatographic Conditions

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (e.g., HiQsil C18, 250x4.6 mm, 10 µm) | C18 (e.g., Acquity BEH C18, 50x2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water/Acetic Acid | Acetonitrile/Aqueous Ammonium Acetate |

| Flow Rate | 1.0 - 2.0 mL/min | 0.4 - 0.8 mL/min |

| Detection | UV/DAD (254-263 nm) | UV/DAD (~270 nm), MS/MS |

| Analysis Time | ~20-30 minutes | < 5 minutes |

Spectroscopic and Spectrometric Characterization

Once isolated, the definitive identification of Genistein 7,4'-di-O-beta-D-glucopyranoside requires structural elucidation using spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of complex organic molecules. The structures of isoflavonoid (B1168493) glucosides isolated from natural sources are routinely verified using NMR analysis. chemfaces.com Through a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) experiments, the complete chemical structure can be mapped out.

For Genistein 7,4'-di-O-beta-D-glucopyranoside, ¹H NMR would reveal signals for the aromatic protons on the isoflavone core and the protons within the two glucopyranosyl units, including the characteristic anomeric proton signals. mdpi.com The attachment points of the sugar moieties are confirmed using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between the anomeric protons of the glucose units and the carbons of the genistein backbone (C-7 and C-4'). mdpi.com

Mass spectrometry is critical for confirming the molecular weight and probing the structure of Genistein 7,4'-di-O-beta-D-glucopyranoside. nih.gov When coupled with a chromatographic system (LC-MS), it provides highly sensitive and selective detection. nih.gov Using electrospray ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. researchgate.netacs.org

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information. A key fragmentation pathway for Genistein 7,4'-di-O-beta-D-glucopyranoside involves the sequential neutral loss of the two glucosyl residues (each with a mass of 162 Da). researchgate.netresearchgate.net This characteristic fragmentation pattern allows for the confirmation of the diglycosidic nature of the compound and helps distinguish it from other isomers. researchgate.netresearchgate.net Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can be used for highly selective quantification by monitoring specific parent-to-product ion transitions. researchgate.net

Table 3: Spectroscopic and Spectrometric Data for Structural Elucidation

| Method | Information Obtained | Expected Observations for Genistein 7,4'-di-O-beta-D-glucopyranoside |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons, two anomeric protons (δ ~5.0 ppm), and sugar protons. |

| ¹³C NMR | Carbon skeleton | Resonances for isoflavone carbons and two sets of glucosyl carbons. |

| HMBC | Long-range C-H correlations | Correlation between anomeric proton (H-1'') and C-7; correlation between anomeric proton (H-1''') and C-4'. |

| ESI-MS | Molecular Weight | [M+H]⁺ at m/z 595 or [M-H]⁻ at m/z 593. |

| MS/MS | Structural Fragments | Sequential loss of two glucosyl units (162 Da). Fragment ions at m/z 433 ([M-H-162]⁻) and m/z 271 ([M-H-162-162]⁻). |

Quantitative Analysis in Research Samples (excluding human biological fluids)

The accurate quantification of Genistein 7,4'-di-O-beta-D-glucopyranoside in non-biological research samples, such as plant materials, dietary supplements, and food products, is fundamental to understanding its prevalence and potential applications. Researchers employ a variety of sophisticated analytical techniques, primarily centered around chromatography and immunoassays, to achieve sensitive and specific measurements.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones. researchgate.netresearchgate.net When coupled with an Ultraviolet (UV) detector, HPLC allows for the separation and quantification of different isoflavone forms, including glycosides. researchgate.netscispace.com For enhanced sensitivity and structural confirmation, HPLC is often interfaced with Mass Spectrometry (MS), a technique known as LC-MS or LC-MS/MS. gigvvy.comnih.govresearchgate.net This hyphenated technique is particularly powerful for analyzing complex matrices like soybean extracts, where numerous isoflavone analogues coexist. gigvvy.comnih.govresearchgate.net

Methodologies are typically validated to ensure their reliability. Key validation parameters include linearity, which confirms a proportional response of the detector to the concentration of the analyte, and the limits of detection (LOD) and quantification (LOQ), which define the smallest amount of the substance that can be reliably detected and quantified, respectively. scispace.comgigvvy.comnih.gov

For instance, a study on isoflavones in soybean varieties using LC-MS/MS reported a linear relationship in the concentration range of 3.0 to 800 ng/mL with a high correlation coefficient (R² > 0.99). gigvvy.com Another method, using UV-Visible spectrophotometry after reaction with aluminum chloride, determined a detection limit of 0.25 µg/mL and a quantification limit of 0.40 µg/mL for genistein and its glycoside genistin (B1671436). scispace.com

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput alternative for quantification. nih.govnih.gov These methods are based on the specific binding of an antibody to the target molecule. An ELISA developed for a similar compound, genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside (GTG), demonstrated a detection range of 0.04-10.00 μg/mL and a good correlation with HPLC-UV analysis (r² = 0.9880). nih.gov More recently, a highly specific monoclonal antibody-based indirect competitive ELISA (icELISA) for the same compound showed a linear range of 62.5 to 2000 ng/mL, with an LOD of 49.68 ng/mL. nih.gov While these immunoassays were developed for a structurally related glycoside, the principles are applicable to the development of assays for Genistein 7,4'-di-O-beta-D-glucopyranoside.

Below is a table summarizing various analytical methods used for the quantification of genistein and its glycosides in research samples.

Table 1: Analytical Methods for Quantification in Research Samples

| Method | Sample Matrix | Key Parameters | LOD/LOQ |

|---|---|---|---|

| HPLC-UV | Soy Dry Extracts | Mobile Phase: 0.1% acetic acid and methanol (52:48); Detection: 254 nm. scispace.com | LOQ: 0.40 µg/mL. scispace.com |

| LC-MS/MS | Soybean | Column: UHPLC Kinetex F5; Mobile Phase: 0.1% formic acid in water/acetonitrile gradient. gigvvy.com | Linearity: 3.0-800 ng/mL. gigvvy.com |

| LC-ESI-MS | Soybean | Column: Sunfire C18; Mobile Phase: 0.1% formic acid in water/acetonitrile gradient; Detection: 260 nm. nih.gov | Mass range scanned: m/z 200–600. nih.gov |

| ELISA | Derris scandens Extracts | Polyclonal antibody-based assay. nih.gov | LOD: 0.03 µg/mL. nih.gov |

| icELISA | Derris scandens Raw Materials | Monoclonal antibody-based assay. nih.gov | LOD: 49.68 ng/mL; LOQ: 62.50 ng/mL. nih.gov |

Development of Reference Standards and Quality Control for Research

The availability of high-purity reference standards is a prerequisite for accurate quantitative analysis and is essential for ensuring the quality and reproducibility of research findings. A reference standard is a highly purified and well-characterized substance used as a measurement benchmark.

The development of a reference standard for Genistein 7,4'-di-O-beta-D-glucopyranoside involves several key stages. The compound can be isolated from natural sources, such as the aerial parts of Lupinus hartwegi, or produced via chemical synthesis. chemfaces.comnih.gov Following initial production, the compound undergoes extensive purification using techniques like column chromatography to achieve a high degree of purity.

Once purified, the material must be rigorously characterized to confirm its identity and purity. This is typically achieved using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure and confirm that it is consistent with Genistein 7,4'-di-O-beta-D-glucopyranoside. nih.govchemfaces.com

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition by providing a precise mass measurement. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound by detecting and quantifying any impurities. chemfaces.com

Commercial suppliers of reference standards provide a Certificate of Analysis (CoA) that documents the results of these quality control tests. For example, a CoA for Genistein 7,4'-di-O-beta-D-glucopyranoside may specify a purity of 99.8% as determined by HPLC. chemfaces.com It also provides information on proper storage conditions (e.g., refrigerated or frozen, protected from light and air) to ensure the stability of the standard over its shelf life, which is often stated as two years. chemfaces.com

Producers of reference materials may operate under internationally recognized quality standards, such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories, which adds a further layer of confidence in the quality of the standard. lgcstandards.com The use of such certified reference materials is crucial for method validation, instrument calibration, and ensuring the accuracy of quantitative data in research. nih.gov

Table 2: Quality Control Parameters for a Reference Standard

| Parameter | Method | Purpose | Example Specification |

|---|---|---|---|

| Identity | ¹H-NMR, Mass Spectrometry | Confirms the chemical structure is correct. nih.govchemfaces.com | Consistent with the structure of Genistein 7,4'-di-O-beta-D-glucopyranoside. chemfaces.com |

| Purity | HPLC | Quantifies the percentage of the main compound and detects impurities. chemfaces.com | 99.8%. chemfaces.com |

| Physical Description | Visual Inspection | Describes the physical state of the compound. | Powder. chemfaces.com |

| Storage | - | Defines conditions to maintain compound stability. | Protected from air and light, refrigerate or freeze (2-8 °C). chemfaces.com |

| Shelf Life | Stability Studies | Indicates the time for which the standard is considered valid. | 2 years. chemfaces.com |

Biotechnological and Chemoenzymatic Production and Derivatization

In Vitro Enzymatic Synthesis of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside

The targeted synthesis of specific glycosides like Genistein 7,4'-di-O-beta-D-glucopyranoside can be achieved using isolated enzymes in a controlled in vitro environment. This method relies on the regioselectivity of glycosyltransferases (GTs), enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a UDP-sugar, to an acceptor molecule like genistein. nih.gov

Researchers have successfully employed versatile glycosyltransferases to synthesize a variety of genistein glycopyranosides. rsc.org A study utilized a glycosyltransferase from Bacillus licheniformis, YjiC, which demonstrated the ability to catalyze the transfer of glucose to genistein, resulting in the formation of genistein 7-O-glucoside (genistin), genistein 4'-O-glucoside, and the target compound, 4',7-di-O-(β-D-glucopyranosyl)genistein. rsc.org This demonstrates the capability of a single enzyme to perform sequential glycosylation at different positions on the genistein backbone.

Plant-derived UDP-glucosyltransferases (UGTs) are also instrumental in this process. UGTs from Glycine max (soybean), such as UGT73C20 and UGT88E19, have been shown to glucosylate genistein at the 7-O-position to produce genistin (B1671436). oup.comoup.com While these specific enzymes primarily target the 7-position, the broader family of plant UGTs offers a rich source for identifying enzymes with varied regioselectivity, potentially enabling the synthesis of the 7,4'-di-O-glucoside. oup.comnih.gov The synthesis process involves incubating the genistein substrate with a suitable UGT in the presence of the sugar donor, UDP-glucose (UDPG). nih.govoup.com The final product can then be identified and purified using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

| Enzyme | Source Organism | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| YjiC | Bacillus licheniformis | Genistein | Genistein 7-O-glucoside, Genistein 4'-O-glucoside, Genistein 4',7-di-O-glucoside | rsc.org |

| UGT73C20 | Glycine max | Genistein | Genistein 7-O-glucoside | oup.comoup.com |

| UGT88E19 | Glycine max | Genistein | Genistein 7-O-glucoside | oup.comoup.com |

| GmIF7GT | Glycine max | Genistein | 7-O-isoflavone glycosides | oup.com |

Microbial Fermentation for Bioproduction

Utilizing engineered microorganisms as cell factories offers a promising and sustainable route for producing complex natural products and their derivatives. mdpi.comresearchgate.net Both Escherichia coli and Saccharomyces cerevisiae (baker's yeast) have been successfully engineered for the bioproduction of genistein and its glycosides. nih.govnih.govnih.gov

Escherichia coli: E. coli is a widely used host for biotransformation. nih.gov Researchers have engineered E. coli to express plant-derived UGTs for the regioselective glycosylation of flavonoids. nih.gov In one study, E. coli expressing UGT71G1 from Medicago truncatula was fed with genistein. The engineered bacteria efficiently converted the substrate into genistein 7-O-glucoside, achieving a yield of approximately 20 mg/L from a 100 μM genistein feed. nih.gov More than 90% of the product was secreted into the culture medium, simplifying subsequent isolation. nih.gov By introducing different or multiple GTs, it is conceivable to produce a variety of glycosides, including the di-glucoside. For instance, the co-expression of enzymes with different regioselectivities could facilitate the stepwise addition of glucose to both the 7 and 4' positions of genistein. A study on the biosynthesis of various genistein glycopyranosides reported appreciable microbial production of 4',7-di-O-(β-D-glucopyranosyl)genistein in shake flask cultures, highlighting the feasibility of this approach. rsc.org

Saccharomyces cerevisiae: S. cerevisiae is another attractive host, recognized as generally safe (GRAS), for producing isoflavonoids. mdpi.com Scientists have engineered yeast to produce genistein de novo from simple sugars like glucose or sucrose. mdpi.comnih.gov This involves introducing the entire multi-enzyme biosynthetic pathway for genistein into the yeast. mdpi.com Further engineering by introducing specific isoflavone (B191592) glycosyltransferases allows for the subsequent glycosylation of the produced genistein. nih.gov For example, engineered S. cerevisiae strains have been developed that can produce up to 15.80 mg/L of genistin (genistein 7-O-glucoside) or 10.03 mg/L of genistein-8-C-glucoside. nih.gov Enhancing the intracellular supply of the sugar donor, UDP-glucose, by overexpressing key enzymes in its synthesis pathway (like PGM1/PGM2 and UGP1) has been shown to improve the final yield of glycoside products. nih.gov While the production of Genistein 7,4'-di-O-beta-D-glucopyranoside has not been explicitly optimized in these systems, the modular nature of metabolic engineering provides a clear path forward. By selecting and introducing GTs capable of 4'-O-glycosylation into a genistin-producing strain, the synthesis of the di-glucoside is achievable.

| Microorganism | Engineering Strategy | Precursor/Substrate | Main Product(s) | Reported Titer | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Expressing UGT71G1 | Genistein | Genistein 7-O-glucoside | ~20 mg/L | nih.gov |

| Escherichia coli | Biotransformation from naringenin (B18129) | Naringenin | Genistein | Up to 35 mg/L | nih.gov |

| Saccharomyces cerevisiae | De novo synthesis & glycosylation | Sucrose | Genistein | 31.02 mg/L | mdpi.com |

| Saccharomyces cerevisiae | De novo synthesis & glycosylation | Glucose | Genistin (Genistein 7-O-glucoside) | 15.80 mg/L | nih.gov |

| Saccharomyces cerevisiae | De novo synthesis & glycosylation | Glucose | Genistein-8-C-glucoside | 10.03 mg/L | nih.gov |

Chemoenzymatic Approaches for Analogues and Derivatives

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create novel analogues and derivatives. rsc.orgsemanticscholar.org This approach is particularly useful for the regioselective modification of complex molecules like flavonoid glycosides, which often possess multiple reactive hydroxyl groups. rsc.orgsemanticscholar.org

A key chemoenzymatic strategy for modifying genistein glycosides is lipase-catalyzed acylation. nih.govnii.ac.jp Lipases are enzymes that can catalyze the formation of ester bonds in non-aqueous (organic) media. nih.govresearchgate.net This allows for the regioselective attachment of acyl groups (from acyl donors like vinyl esters) to specific hydroxyl groups on the sugar moiety of a glycoside. nih.gov For example, researchers have demonstrated the one-step, regioselective acylation of various flavonoid glucosides, such as isoquercitrin, using lipase (B570770) from Candida antarctica (often immobilized as Novozym 435). nih.govcnr.it The reaction efficiently attaches an aromatic acid, like cinnamic acid, to the 6''-hydroxyl group of the glucose unit. nih.gov This method is applicable to a range of glucosides and can be used to create novel ester derivatives of Genistein 7,4'-di-O-beta-D-glucopyranoside. nih.govnii.ac.jp

The process would involve first producing the glycoside, either enzymatically or through microbial fermentation, and then using a lipase in an organic solvent to attach a desired acyl group to one or both of the glucose units. The selectivity of the lipase for a specific hydroxyl group on the sugar ring avoids the need for complex protection and deprotection steps that are often required in purely chemical synthesis. nih.govsemanticscholar.org This strategy allows for the creation of a library of genistein glycoside derivatives with potentially altered properties for further research. frontierspartnerships.orgbibliotekanauki.pl

Ecological and Physiological Roles in Producing Organisms

Function in Plant Defense Mechanisms and Stress Response

While direct studies on the defensive roles of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside are limited, its function can be largely inferred from the well-documented activities of its aglycone, genistein. In plants, isoflavones are frequently stored as glycosides, which are more stable and water-soluble, allowing for transport and accumulation in specific tissues. Upon pathogenic attack or exposure to environmental stress, these glycosides can be rapidly hydrolyzed by plant enzymes to release the biologically active aglycone.

Genistein is a known phytoalexin, a class of antimicrobial compounds produced by plants in response to fungal or bacterial infection. researchgate.netresearchgate.netnih.gov The synthesis of genistein and its precursors is induced by various stressors, including pathogenic infections and elicitors. researchgate.net The glycosylated forms, such as Genistein 7,4'-di-O-beta-D-glucopyranoside, are considered inactive storage forms that are part of this defense strategy. The presence of glucose moieties can protect the plant from the potential toxicity of the aglycone while ensuring a ready reservoir for a rapid defense response.

Furthermore, isoflavonoids, in general, are involved in the plant's response to abiotic stresses. They can act as antioxidants, helping to mitigate cellular damage caused by reactive oxygen species (ROS) that accumulate during stress conditions like high light or temperature. researchgate.net Genistein has been shown to fulfill various roles, including UV filtration. nih.gov The glycosylation of genistein to form compounds like Genistein 7,4'-di-O-beta-D-glucopyranoside likely contributes to the regulation of these protective functions.

Role in Plant Growth, Development, and Signaling

The influence of Genistein 7,4'-di-O-beta-D-glucopyranoside on plant growth and development is intrinsically linked to the hormonal and signaling activities of its aglycone. Isoflavonoids can modulate auxin transport, a key process in plant growth and development, including nodulation. rsc.org

In plant tissues, genistein is typically found in its glycoside form, most commonly as a 7-O-β-glycoside. researchgate.net The capacity to synthesize genistein is genetically determined and varies depending on the plant organ. researchgate.net Research has shown that the highest concentrations of isoflavones are often found in roots and leaves, with levels fluctuating depending on the plant's developmental stage and environmental factors. rsc.org For instance, a study on white lupine revealed significantly higher amounts of genistein 7-O-glucoside in the leaves and stems of spring-sown plants compared to autumn-sown ones, where the aglycone genistein was more predominant. rsc.org This suggests a dynamic regulation of glycosylation in response to developmental and environmental cues.

The biosynthesis of genistein glycosides is a multi-step process involving enzymes such as glycosyltransferases, which attach sugar moieties to the isoflavone (B191592) backbone. rsc.orgmdpi.com This process allows the plant to control the localization and activity of these potent signaling molecules.

Contribution to Plant-Microbe Interactions (e.g., Symbiosis)

One of the most significant roles of genistein, and by extension its glycosylated forms, is in mediating symbiotic relationships between leguminous plants and nitrogen-fixing bacteria, such as those from the Rhizobium genus. researchgate.netnih.gov These interactions are crucial for providing the plant with a usable form of nitrogen.

Legume roots release isoflavonoids, including genistein, into the rhizosphere. nih.gov These compounds act as signaling molecules, attracting rhizobia and inducing the expression of bacterial nodulation (nod) genes. researchgate.netnih.gov This initiates a complex series of events leading to the formation of root nodules, where the bacteria reside and fix atmospheric nitrogen.

While the aglycone genistein is the active signaling molecule, it is often transported and stored in the root as a glycoside. nih.gov During nodulation, isoflavonoid (B1168493) glycosides are transported into the apoplast, where they are hydrolyzed by β-glucosidases to release the aglycones. nih.gov This controlled release ensures that the signaling molecules are present at the right time and place to initiate the symbiotic relationship. Therefore, Genistein 7,4'-di-O-beta-D-glucopyranoside likely serves as a stable precursor for the genistein involved in this critical plant-microbe interaction. Genistein also participates in initiating the symbiosis of legumes with mycorrhizal fungi. researchgate.net

Data Tables

Table 1: Occurrence and Related Forms of Genistein 7,4'-di-O-beta-D-glucopyranoside

| Plant Species | Compound Found | Plant Part | Reference |

| Lupinus hartwegi | Genistein 7,4'-di-O-beta-D-glucopyranoside | Aerial parts | chemfaces.com |

| Sophora japonica | Genistein 7,4'-di-O-beta-D-glucopyranoside | Seeds | chemfaces.com |

| Glycine max (Soybean) | Genistein, Genistin (B1671436) (genistein 7-O-glucoside) | Seeds, Leaves, Roots | mdpi.comnih.gov |

| Flemingia vestita | Genistein | Root-tuber peel | wikipedia.org |

Interactive Data Table: Properties of Mentioned Compounds

Structure Activity Relationship Sar Studies of Genistein Glycosides

Influence of Glycosylation on Biological Activities

The attachment of sugar molecules to the genistein (B1671435) core, a process known as glycosylation, significantly modifies its physicochemical properties and biological activities. nih.gov While the aglycone form, genistein, is often considered the more biologically active form, glycosylation is a crucial natural modification that influences the compound's behavior. nih.govrsc.org

One of the primary effects of glycosylation is the enhancement of water solubility and stability. nih.govbenthamdirect.comresearchgate.net For instance, genistein-7-O-α-d-glucopyranoside demonstrates a fourfold increase in water solubility compared to its aglycone, genistein. researchgate.net This increased solubility can be advantageous for the compound's distribution within biological systems. nih.gov

However, the presence of sugar moieties often reduces direct biological potency. researchgate.net Many genistein glycosides are considered biologically inactive until the sugar portion is cleaved by digestive or microbial enzymes, releasing the active aglycone, genistein. semanticscholar.orgwikipedia.org Despite this, glycosylated forms exhibit their own spectrum of activities. Studies have shown that genistein glycosides possess anti-inflammatory, photo-protective, and antioxidant properties. mdpi.com For example, Genistein 7,4'-di-O-β-D-glucopyranoside has been shown to suppress the production of pro-inflammatory cytokines and exhibit potent antioxidant activity by scavenging DPPH radicals. The glycosylation can also modulate metabolic stability; Genistein 7,4'-di-O-β-D-glucopyranoside displayed higher stability and slower metabolism in simulated gastrointestinal fluids compared to free genistein.

Table 1: Influence of Glycosylation on Genistein Properties

Property Effect of Glycosylation Example/Note Reference Solubility Increases Genistein-7-O-α-d-glucopyranoside shows a fourfold increase in water solubility over genistein. Stability Increases Glycosides like Genistein 7,4'-di-O-β-D-glucopyranoside show higher metabolic stability in simulated gastrointestinal fluids. benthamdirect.com Bioavailability Generally Decreases The oral bioavailability of genistein is typically greater than that of its glycoside forms like genistin (B1671436). Antioxidant Activity Modulated (Often Decreased) The aglycone genistein generally shows stronger antioxidant capacity than its O-glycosides. Anti-inflammatory Activity Present Genistein 7,4'-di-O-β-D-glucopyranoside effectively suppressed pro-inflammatory cytokine production. benthamdirect.com

Impact of Sugar Moiety Position and Type on Mechanisms

The specific location and type of the sugar attached to the genistein molecule are critical determinants of the compound's mechanism of action and biological efficacy. The isoflavone (B191592) structure has several hydroxyl groups where glycosylation can occur, with the C-7 and C-4' positions being common. nih.gov

The position of the sugar can directly influence how the molecule interacts with biological targets. For instance, some studies on genistein mono-glycosides suggest that a free hydroxyl group at the 4'-position is necessary for certain activities. mdpi.com Research on the anti-allergic effects of genistein glycosides indicated that 7-O-β-glucosides showed inhibitory action on IgE antibody production, whereas the 4'-O-β-glucoside did not. mdpi.com This implies that glycosylation at the 4'-position, as seen in Genistein 7,4'-di-O-beta-D-glucopyranoside, could hinder or abolish activities that depend on a free hydroxyl group at that site. The presence of bulky sugar groups can create steric hindrance, preventing the molecule from fitting into the binding pockets of enzymes or receptors, which was observed in studies of ginsenosides (B1230088) and their inhibitory effect on Na+/K+-ATPase. scispace.com

The type of sugar moiety also plays a significant role. While glucose is a common sugar, others like rhamnose or gentiobiose can be attached, leading to different biological profiles. mdpi.comrsc.org Furthermore, the nature of the sugar itself can alter the mechanism of action. Studies have shown that genistein derivatives with lipophilic sugars (pseudoglycals) can disrupt microtubules, a mechanism distinct from the parent genistein, indicating the sugar is not just a carrier but an active part of the pharmacophore. nih.gov The synthesis of novel derivatives, such as 2-deoxy-D-glycopyranosides of genistein, highlights the ongoing exploration of how different sugar structures can lead to new compounds with potentially unique biological activities. rsc.org

Comparative Analysis with Aglycone Genistein and Other Isoflavone Glycosides

When evaluating the activity of Genistein 7,4'-di-O-beta-D-glucopyranoside, it is essential to compare it with its parent aglycone, genistein, and other related isoflavone glycosides.